molecular formula C4H10ClNO3 B12510841 4-Amino-2-hydroxybutanoic acid hydrochloride

4-Amino-2-hydroxybutanoic acid hydrochloride

Cat. No.: B12510841
M. Wt: 155.58 g/mol
InChI Key: HZYDSOQKJCJGSY-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxybutanoic acid hydrochloride is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of amino acids and is known for its role in various biochemical and industrial applications. This compound is characterized by its white crystalline powder form and is hygroscopic in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-hydroxybutanoic acid hydrochloride can be achieved through several methods. Another method includes the ammonia-involved formose-like reaction, which uses aldehydes and ammonia .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation techniques. These methods utilize specific strains of bacteria or yeast to produce the compound in large quantities. The fermentation process is optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-hydroxybutanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-hydroxybutanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxybutanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymatic reactions, leading to the formation of important metabolic intermediates. The compound’s molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-hydroxybutanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its role as a precursor in the synthesis of antibiotics and other pharmaceuticals sets it apart from similar compounds .

Properties

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

4-amino-2-hydroxybutanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H

InChI Key

HZYDSOQKJCJGSY-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(C(=O)O)O.Cl

Origin of Product

United States

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